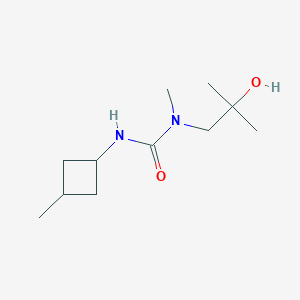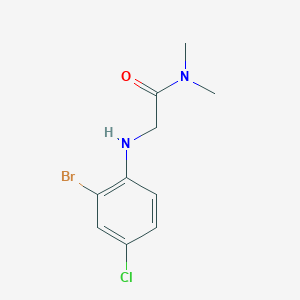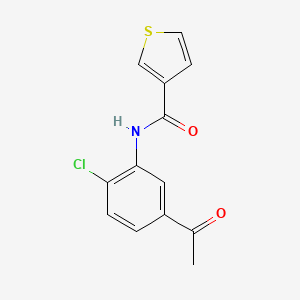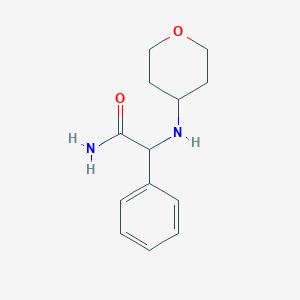![molecular formula C16H18N2O4 B7630544 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide, also known as E7080, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in 2007 by Eisai Co. Ltd. and has since been the subject of numerous scientific studies.
Mecanismo De Acción
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide works by inhibiting the activity of several tyrosine kinases, which are involved in tumor angiogenesis and growth. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets and leading to decreased tumor growth and angiogenesis.
Biochemical and physiological effects:
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its antitumor activity, it has been shown to decrease tumor blood vessel density, inhibit tumor cell proliferation, and induce tumor cell death. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide in lab experiments is its potency and selectivity for several tyrosine kinases involved in tumor growth and angiogenesis. This makes it a valuable tool for studying these pathways and developing new cancer therapies. However, one limitation of using 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide is its potential toxicity and off-target effects, which must be carefully monitored in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the development of biomarkers that can predict patient response to 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide and other tyrosine kinase inhibitors. Additionally, there is ongoing research into the potential use of 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide in other diseases, such as pulmonary fibrosis and ocular neovascularization.
Métodos De Síntesis
The synthesis of 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide involves several steps, including the condensation of 4-hydroxyaniline with ethyl acetoacetate to form an intermediate, which is then reacted with 4-methylfuran-2-carboxylic acid to yield the final product. The synthesis has been optimized to maximize yield and purity, and several variations have been developed to improve efficiency.
Aplicaciones Científicas De Investigación
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR2, FGFR1, and RET, which are involved in tumor angiogenesis and growth. In preclinical studies, 5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide has demonstrated potent antitumor activity in a variety of cancer models, including thyroid, lung, and liver cancer.
Propiedades
IUPAC Name |
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-13-10(2)8-14(22-13)16(21)17-9-15(20)18-11-4-6-12(19)7-5-11/h4-8,19H,3,9H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKOQLJRCOKMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)






![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
